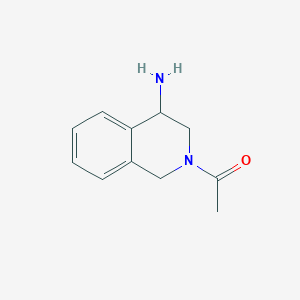

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-6-9-4-2-3-5-10(9)11(12)7-13/h2-5,11H,6-7,12H2,1H3 |

InChI Key |

NUALDJFHRDJSNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C2C1)N |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization Approach

The Pictet-Spengler reaction is a classical and widely used method for constructing the tetrahydroisoquinoline skeleton. It involves the cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions.

- General procedure : Starting from 2-(3-methoxyphenyl)ethylamine derivatives, the amine is reacted with formaldehyde or substituted aldehydes in acidic media (e.g., trifluoroacetic acid or HCl) to induce cyclization forming the tetrahydroisoquinoline ring system.

- Example : Mabank et al. described the synthesis of C4-substituted tetrahydroisoquinolines via bis-alkylation of 2-(3-methoxyphenyl)acetonitrile, reduction of nitrile groups, followed by Pictet-Spengler cyclization to obtain tetrahydroisoquinoline hydrochlorides in yields of 50-62%.

- Microwave-assisted Pictet-Spengler : Microwave irradiation has been employed to accelerate the cyclization step, achieving high yields (up to 98%) in short reaction times (15 minutes) using trifluoroacetic acid as catalyst.

- Yields and purity : Yields typically range from moderate to high (50-98%), with purification by column chromatography or crystallization.

Bischler-Napieralski Cyclization and Reduction

This two-step method involves:

- Formation of dihydroisoquinoline intermediates by cyclodehydration of β-arylethylamides using reagents like phosphoryl chloride or triflic anhydride.

Subsequent reduction of the dihydroisoquinoline to tetrahydroisoquinoline using hydride reagents such as sodium borohydride or catalytic hydrogenation.

Example : Mihoubi et al. synthesized N-substituted tetrahydroisoquinolines by converting 3-methoxyphenylacetic acid to amides, followed by Bischler-Napieralski cyclization and NaBH4 reduction, yielding the target compound in good yields.

- Advantages : This method allows for diverse N-substitution and is amenable to scale-up.

- Yields : Typically good, often above 70%.

Multicomponent and Domino Reactions

Recent advances include the use of multicomponent reactions (MCRs) and domino processes to build the tetrahydroisoquinoline scaffold in fewer steps with higher molecular complexity.

- Ugi Four-Component Reaction (Ugi-4CR) : Combining aldehydes, amines, carboxylic acids, and isocyanides in a one-pot reaction to form complex intermediates that can be cyclized to tetrahydroisoquinolines.

- Example : Innovative domino transformations have been reported where Ugi products undergo acid-mediated cyclization yielding polycyclic tetrahydroisoquinoline derivatives in yields ranging from 22% to 69%.

- Solvent-free and green chemistry approaches : Some MCRs have been performed under solvent-free conditions with high yields (85-97%), enhancing sustainability.

Acylation and Functional Group Transformations

- Starting from tetrahydroisoquinoline intermediates, selective acylation at the 2-position with acetylating agents (e.g., acetyl chloride or acetic anhydride) affords 1-(4-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.

- Triflic anhydride has been used to convert THIQ nitrogen atoms into trifluoromethylsulfonamido derivatives, which can then be demethylated to yield amino-substituted products.

- Reductive amination and catalytic hydrogenation steps are often employed to modify substituents and improve yields and purity.

Recent Synthetic Routes for Analogues

- LY3154207, a related 1-substituted tetrahydroisoquinoline ethanone, was synthesized via coupling reactions involving substituted phenyl acetic acids and amines, followed by purification on silica gel chromatography.

- Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been applied to obtain functionalized derivatives with good selectivity and yields.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | Cyclization of β-arylethylamines + aldehydes | 50 - 98 | Simple, high yield, microwave acceleration possible | Requires acidic conditions, some steps moderate yield |

| Bischler-Napieralski + Reduction | Cyclodehydration of amides + reduction | >70 | Versatile N-substitution, scalable | Multi-step, requires strong reagents |

| Multicomponent Reactions (Ugi-4CR) | One-pot assembly + acid-mediated cyclization | 22 - 97 | High molecular complexity, green chemistry options | Moderate yields in some cases, complex purification |

| Acylation and Functionalization | Acylation of THIQ + functional group modifications | 50 - 90 | Selective substitution, functional group tolerance | Requires pure intermediates, multiple steps |

Research Outcomes and Analytical Data

- Spectroscopic characterization : The synthesized compounds are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry. For example, the benzylic methylene protons appear as singlets around δ 4.1-4.3 ppm, and the amino proton signals appear as broad singlets near δ 9.6-9.8 ppm.

- Purity and yields : Purification by flash chromatography or recrystallization yields products with high purity as confirmed by NMR and MS data.

- Reaction optimization : Microwave-assisted reactions significantly reduce reaction times and improve yields. Acid strength and solvent choice critically influence cyclization efficiency.

- Pharmacological relevance : Derivatives of this compound have been studied as potential modulators of dopamine receptors and other biological targets, necessitating efficient synthetic routes for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can further reduce the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure but lacks the amino group.

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one: Similar structure with an extended carbon chain.

2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the tetrahydroisoquinoline ring system. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(4-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, also known as 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 190.24 g/mol. The compound features a tetrahydroisoquinoline core which is significant in various pharmacological contexts.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties . These properties are crucial for mitigating oxidative stress in biological systems. A study demonstrated that derivatives of tetrahydroisoquinoline can scavenge free radicals effectively, suggesting a potential role in preventing oxidative damage in cells .

Neuroprotective Effects

The neuroprotective effects of tetrahydroisoquinoline derivatives have been widely studied. For instance, compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by various stressors. This activity may be attributed to their ability to modulate neurotransmitter levels and inhibit neuroinflammatory processes .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties . Research has indicated that certain isoquinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of tetrahydroisoquinoline derivatives resulted in significant neuroprotection against induced ischemic damage. The study highlighted improvements in behavioral outcomes and reduced neuronal loss in treated subjects compared to controls.

Case Study 2: Antioxidant Efficacy

In vitro assays showed that specific derivatives of the compound significantly reduced oxidative stress markers in cultured cells. This was measured by the decrease in malondialdehyde levels and an increase in glutathione content post-treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.